7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
Overview
Description
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical properties that make it a valuable target for synthetic chemists.
Mechanism of Action
Target of Action
The primary target of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, and is implicated in various inflammatory diseases .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This prevents the downstream effects of necroptosis, including inflammation and cell death .
Result of Action
This compound exhibits significant anti-necroptotic effects in cellular models . By inhibiting RIPK1, it prevents necroptosis and reduces inflammation and cell death .
Biochemical Analysis
Biochemical Properties
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The compound interacts with RIPK1 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules. This interaction inhibits the necroptosis pathway, which is crucial in the context of inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In U937 cells, a model for human histiocytic lymphoma, the compound has demonstrated significant anti-necroptotic activity . By inhibiting RIPK1, this compound prevents the activation of necroptosis, thereby reducing cell death. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the necroptosis signaling pathway, leading to reduced cell death. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against RIPK1, with consistent anti-necroptotic effects observed in in vitro and in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, it accumulates in specific compartments, where it exerts its biochemical effects. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the condensation of benzylamine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality. Safety measures and environmental considerations are also critical in the industrial setting to ensure compliance with regulations .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted spirocyclic compounds. These products can have different physical and chemical properties, making them useful for diverse applications .
Scientific Research Applications
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their biological activities.
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one: This compound has a phenyl group instead of a benzyl group, leading to different chemical properties and applications
Uniqueness
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
9-benzyl-2,9-diazaspiro[4.5]decan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-15(8-9-16-14)7-4-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGTEQSWKODCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CN(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676404 | |
Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-65-5 | |
Record name | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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